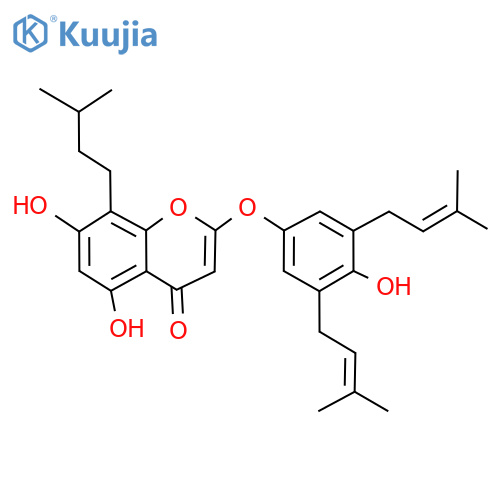Cas no 2222285-85-8 (Epimedonin K)
エピメドニンKは、イカリソウ属植物から単離された天然のフラボノイド化合物です。化学構造的には8-イソペンチル-5,7-ジヒドロキシ-4'-メトキシフラボンに分類され、分子式はC21H22O5です。主な特徴として、高い抗酸化活性と細胞保護作用が報告されており、特に骨代謝調節作用に関する研究が注目されています。in vitro試験では、骨芽細胞の増殖促進と破骨細胞の分化抑制を示すデータが得られており、骨粗鬆症治療への応用可能性が期待されています。また、他のフラボノイドと比較して優れた生体利用能を示すことが特徴です。

Epimedonin K structure
Epimedonin K 化学的及び物理的性質
名前と識別子
-
- Epimedonin K
- CHEMBL4162786
- 2222285-85-8
- AKOS040762830
-
- インチ: InChI=1S/C30H4O6/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)35-27-16-26(33)28-25(32)15-24(31)23(30(28)36-27)12-9-19(5)6/h13-16H
- InChIKey: CCFDULCFRHAUAB-UHFFFAOYSA-N
- ほほえんだ: [#6]\[#6](-[#6])=[#6]\[#6]-c1cc(-[#8]-c2cc(=O)c3c(-[#8])cc(-[#8])c(-[#6]\[#6]=[#6](/[#6])-[#6])c3o2)cc(-[#6]\[#6]=[#6](\[#6])-[#6])c1-[#8]
計算された属性
- せいみつぶんしりょう: 490.23553880g/mol
- どういたいしつりょう: 490.23553880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 36
- 回転可能化学結合数: 8
- 複雑さ: 857
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.2Ų
- 疎水性パラメータ計算基準値(XlogP): 8.5
じっけんとくせい
- 色と性状: Powder
Epimedonin K セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Epimedonin K 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5664-1 mL * 10 mM (in DMSO) |
Epimedonin K |
2222285-85-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
| TargetMol Chemicals | TN5664-1 ml * 10 mm |
Epimedonin K |
2222285-85-8 | 1 ml * 10 mm |
¥ 4990 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80560-5 mg |
Epimedonin K |
2222285-85-8 | 5mg |
¥6880.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN5664-5mg |
Epimedonin K |
2222285-85-8 | 5mg |
¥ 4890 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80560-5mg |
Epimedonin K |
2222285-85-8 | ,96.0% | 5mg |
¥6880.0 | 2023-09-07 | |
| TargetMol Chemicals | TN5664-5 mg |
Epimedonin K |
2222285-85-8 | 98% | 5mg |
¥ 4,890 | 2023-07-11 |
Epimedonin K 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
2222285-85-8 (Epimedonin K) 関連製品
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 4964-69-6(5-Chloroquinaldine)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
